Cimbuterol

Descripción

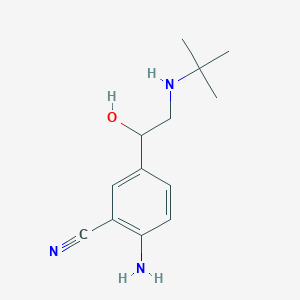

Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-5-[2-(tert-butylamino)-1-hydroxyethyl]benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c1-13(2,3)16-8-12(17)9-4-5-11(15)10(6-9)7-14/h4-6,12,16-17H,8,15H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKKQAXQGZIBJFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C=C1)N)C#N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30388626 |

Source

|

| Record name | 2-Amino-5-[2-(tert-butylamino)-1-hydroxyethyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30388626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54239-39-3 |

Source

|

| Record name | 2-Amino-5-[2-(tert-butylamino)-1-hydroxyethyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30388626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cimbuterol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Cimbuterol on Beta-2 Adrenergic Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cimbuterol, a potent and selective beta-2 adrenergic receptor (β2-AR) agonist, elicits a range of physiological responses primarily through its interaction with β2-ARs expressed on the surface of various cell types, most notably smooth muscle cells in the airways. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's action, from receptor binding and signal transduction to downstream cellular effects. Detailed experimental protocols for key assays, quantitative data on receptor affinity and efficacy, and visual representations of signaling pathways are presented to facilitate a deeper understanding and further research in this area. For the purposes of this guide, data pertaining to clenbuterol, a closely related and extensively studied β2-agonist, is utilized to supplement the understanding of this compound's mechanism where specific data for this compound is not available.

Introduction to Beta-2 Adrenergic Receptors

Beta-2 adrenergic receptors are transmembrane proteins belonging to the G protein-coupled receptor (GPCR) superfamily.[1][2] These receptors are predominantly found on the smooth muscle cells of the bronchi, vasculature, and uterus, as well as in the liver and skeletal muscles.[1][2] The activation of β2-ARs by endogenous catecholamines like epinephrine, or synthetic agonists such as this compound, initiates a signaling cascade that leads to a variety of physiological effects, most notably smooth muscle relaxation.[1]

This compound's Interaction with the Beta-2 Adrenergic Receptor

This compound acts as a partial agonist at the β2-AR. Its high potency is attributed to its high affinity for the receptor rather than a high efficacy in activating it. The binding of this compound to the β2-AR induces a conformational change in the receptor, which in turn activates the associated heterotrimeric Gs protein.

Binding Affinity and Efficacy

The interaction of this compound (and its analogue clenbuterol) with β1-AR and β2-AR has been characterized through radioligand binding assays and functional studies. The equilibrium dissociation constant (Kd) is a measure of the affinity of a ligand for its receptor, with a lower Kd indicating higher affinity. The EC50 value represents the concentration of an agonist that produces 50% of the maximal response, indicating its potency.

| Ligand | Receptor Subtype | Tissue/Cell Source | Equilibrium Dissociation Constant (Kd/Ki) | Potency (EC50) | Reference |

| Clenbuterol | Beta-1 Adrenoceptor | Rat Atria | 38 nM | - | |

| Clenbuterol | Beta-2 Adrenoceptor | Rat Jugular Vein | 6.3 nM | - | |

| Isoproterenol | Human Beta-2 (transfected) | HEK293 | - | 87 nM | |

| Isoproterenol | PK-tagged Beta-2 (transfected) | HEK293 | - | 120 nM |

Note: Data for clenbuterol is presented as a close structural and functional analog of this compound.

The Gs-Adenylyl Cyclase-cAMP Signaling Pathway

The canonical signaling pathway activated by this compound upon binding to the β2-AR is the Gs-adenylyl cyclase-cAMP pathway.

-

G Protein Activation: The this compound-bound β2-AR facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the alpha subunit of the Gs protein (Gαs).

-

Adenylyl Cyclase Activation: The activated Gαs-GTP complex dissociates from the beta-gamma subunits and binds to and activates adenylyl cyclase, a membrane-bound enzyme.

-

cAMP Production: Activated adenylyl cyclase catalyzes the conversion of Adenosine Triphosphate (ATP) to cyclic Adenosine Monophosphate (cAMP), a key second messenger.

-

Protein Kinase A (PKA) Activation: cAMP binds to and activates Protein Kinase A (PKA).

-

Downstream Effects: Activated PKA phosphorylates various intracellular proteins, leading to the ultimate physiological response. In airway smooth muscle, this results in muscle relaxation and bronchodilation. This is achieved through the inactivation of myosin light-chain kinase and the activation of myosin light-chain phosphatase. Additionally, β2-agonists can open large conductance calcium-activated potassium channels, leading to hyperpolarization of the smooth muscle cells, which further contributes to relaxation.

A secondary signaling pathway involves the G beta-gamma dimer, which can activate potassium channels, leading to hyperpolarization and reduced calcium mobilization, further promoting smooth muscle relaxation.

Signaling Pathway Diagram

Caption: this compound-induced β2-AR signaling cascade.

Experimental Protocols

Radioligand Receptor Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the β2-AR.

Materials:

-

Cell membranes expressing β2-AR (e.g., from HEK293 cells)

-

Radiolabeled antagonist (e.g., [3H]dihydroalprenolol)

-

Unlabeled this compound

-

Non-specific binding control (e.g., propranolol)

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)

-

96-well plates

-

Scintillation counter

Methodology:

-

Prepare serial dilutions of unlabeled this compound.

-

In a 96-well plate, add a fixed concentration of the radiolabeled antagonist to each well.

-

Add the serially diluted unlabeled this compound to the competition wells.

-

Add a high concentration of a non-radiolabeled antagonist (e.g., propranolol) to the non-specific binding wells.

-

Add the cell membrane preparation to all wells.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the Ki value of this compound by non-linear regression analysis of the competition binding data.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a radioligand receptor binding assay.

cAMP Accumulation Assay

This functional assay measures the ability of this compound to stimulate the production of intracellular cAMP, providing a measure of its potency (EC50) and efficacy.

Materials:

-

Cells expressing β2-AR (e.g., HEK293 or CHO cells)

-

Cell culture medium

-

96-well cell culture plates

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

-

This compound

-

cAMP detection kit (e.g., HTRF, ELISA)

-

Plate reader compatible with the detection kit

Methodology:

-

Seed cells into a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with a PDE inhibitor for a specified time (e.g., 30 minutes).

-

Add varying concentrations of this compound to the wells. Include a vehicle control.

-

Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP detection kit.

-

Generate a standard curve using the cAMP standards provided in the kit.

-

Determine the cAMP concentration in each sample from the standard curve.

-

Plot the cAMP concentration against the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal response.

Experimental Workflow: cAMP Accumulation Assay

Caption: Workflow for a cAMP accumulation assay.

Conclusion

This compound exerts its therapeutic effects through a well-defined mechanism of action initiated by its binding to and activation of the β2-adrenergic receptor. This leads to the stimulation of the Gs-adenylyl cyclase-cAMP signaling pathway, culminating in smooth muscle relaxation. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the pharmacology of this compound and to develop novel therapeutics targeting the β2-adrenergic system. A thorough understanding of these molecular interactions is paramount for the rational design of drugs with improved efficacy and safety profiles.

References

An In-Depth Technical Guide to the Chemical Structure and Synthesis of Cimbuterol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cimbuterol, a β2-adrenergic agonist, possesses a distinct chemical architecture that drives its pharmacological activity. This technical guide provides a comprehensive overview of the chemical structure of this compound and a detailed, plausible pathway for its chemical synthesis. The synthesis is presented as a multi-step process, drawing analogies from established methodologies for structurally related phenylethanolamine derivatives. This document is intended to serve as a foundational resource for researchers engaged in the study and development of novel adrenergic agonists.

Chemical Structure of this compound

This compound is chemically known as 2-amino-5-[2-(tert-butylamino)-1-hydroxyethyl]benzonitrile. Its structure is characterized by a central aminobenzonitrile ring substituted with a phenylethanolamine side chain.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 2-amino-5-[2-(tert-butylamino)-1-hydroxyethyl]benzonitrile[1] |

| SMILES String | CC(C)(C)NCC(C1=CC(=C(C=C1)N)C#N)O[1] |

| Molecular Formula | C₁₃H₁₉N₃O[1] |

| Molecular Weight | 233.31 g/mol [1] |

| CAS Number | 54239-39-3[1] |

Proposed Synthesis Pathway of this compound

A generalized synthetic scheme for phenylethanolamine beta-receptor agonists involves key steps such as Friedel-Crafts acylation, bromination of the acetyl group, reaction with an appropriate amine, and subsequent reduction of the ketone.

Caption: Proposed Synthesis Pathway of this compound.

Step 1: Friedel-Crafts Acylation of 2-Aminobenzonitrile

The synthesis initiates with the Friedel-Crafts acylation of 2-aminobenzonitrile. This reaction introduces the chloroacetyl group at the 5-position of the benzonitrile ring, which is activated by the amino group.

Experimental Protocol:

-

To a cooled (0-5 °C) suspension of anhydrous aluminum chloride in a suitable inert solvent (e.g., dichloromethane), add 2-aminobenzonitrile dropwise while maintaining the temperature.

-

Slowly add chloroacetyl chloride to the reaction mixture.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

The reaction is then quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

The product, 2-amino-5-chloroacetylbenzonitrile, is then extracted with an organic solvent, washed, dried, and purified, typically by recrystallization.

Table 2: Quantitative Data for Step 1 (Hypothetical)

| Parameter | Value |

| Reactants | 2-Aminobenzonitrile, Chloroacetyl chloride, Aluminum chloride |

| Solvent | Dichloromethane |

| Reaction Temperature | 0 °C to room temperature |

| Reaction Time | 4-6 hours |

| Hypothetical Yield | 75-85% |

Step 2: α-Bromination of the Acetyl Group

The chloroacetyl intermediate is then subjected to α-bromination. This step replaces the chlorine atom with a bromine atom, creating a more reactive intermediate for the subsequent amination step.

Experimental Protocol:

-

Dissolve 2-amino-5-chloroacetylbenzonitrile in a suitable solvent such as chloroform or acetic acid.

-

Add a solution of bromine in the same solvent dropwise to the mixture at room temperature.

-

Stir the reaction mixture for a specified period until the starting material is consumed.

-

The reaction mixture is then worked up to remove excess bromine and the solvent.

-

The resulting 2-amino-5-(2-bromo-1-acetyl)benzonitrile is purified, for instance, by column chromatography.

Table 3: Quantitative Data for Step 2 (Hypothetical)

| Parameter | Value |

| Reactant | 2-Amino-5-chloroacetylbenzonitrile, Bromine |

| Solvent | Chloroform |

| Reaction Temperature | Room temperature |

| Reaction Time | 2-3 hours |

| Hypothetical Yield | 80-90% |

Step 3: Amination with tert-Butylamine

The α-bromo ketone intermediate is then reacted with tert-butylamine. The bulky tert-butyl group is a key structural feature of many β2-adrenergic agonists.

Experimental Protocol:

-

Dissolve 2-amino-5-(2-bromo-1-acetyl)benzonitrile in an appropriate solvent like ethanol or acetonitrile.

-

Add an excess of tert-butylamine to the solution.

-

The reaction mixture is stirred, possibly with gentle heating, for several hours.

-

After the reaction is complete, the solvent and excess amine are removed under reduced pressure.

-

The residue, containing 2-amino-5-[2-(tert-butylamino)acetyl]benzonitrile, is then purified.

Table 4: Quantitative Data for Step 3 (Hypothetical)

| Parameter | Value |

| Reactants | 2-Amino-5-(2-bromo-1-acetyl)benzonitrile, tert-Butylamine |

| Solvent | Ethanol |

| Reaction Temperature | 40-50 °C |

| Reaction Time | 6-8 hours |

| Hypothetical Yield | 60-70% |

Step 4: Reduction of the Ketone

The final step in the synthesis is the reduction of the ketone functionality to a secondary alcohol, yielding this compound.

Experimental Protocol:

-

Dissolve the 2-amino-5-[2-(tert-butylamino)acetyl]benzonitrile intermediate in a suitable alcoholic solvent, such as methanol or ethanol.

-

Cool the solution in an ice bath and add a reducing agent, such as sodium borohydride, in portions.

-

Stir the reaction mixture at a low temperature and then allow it to warm to room temperature.

-

Once the reduction is complete, the reaction is quenched, and the solvent is evaporated.

-

The final product, this compound, is isolated and purified using techniques like column chromatography or recrystallization.

Table 5: Quantitative Data for Step 4 (Hypothetical)

| Parameter | Value |

| Reactant | 2-Amino-5-[2-(tert-butylamino)acetyl]benzonitrile, Sodium borohydride |

| Solvent | Methanol |

| Reaction Temperature | 0 °C to room temperature |

| Reaction Time | 2-4 hours |

| Hypothetical Yield | 85-95% |

Characterization and Analysis

The structural elucidation and purity assessment of the synthesized this compound and its intermediates would be carried out using standard analytical techniques.

Table 6: Analytical Methods for Characterization

| Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the chemical structure and connectivity of atoms. |

| Infrared (IR) Spectroscopy | To identify the presence of key functional groups (e.g., -OH, -NH₂, -C≡N). |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. |

| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the final compound and intermediates. |

Conclusion

This technical guide outlines the key structural features of this compound and proposes a detailed, plausible synthetic pathway. While specific experimental data for the synthesis of this compound is not extensively published, the presented route, based on well-established chemical transformations for analogous compounds, provides a solid framework for its laboratory-scale preparation. Further optimization of reaction conditions and purification methods would be necessary to achieve high yields and purity, which are critical for its potential application in research and drug development. This guide serves as a valuable resource for chemists and pharmacologists interested in the synthesis and study of this and other β2-adrenergic agonists.

References

The Discovery and Initial Characterization of Cimbuterol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimbuterol, a potent and selective β2-adrenergic agonist, emerged from the research endeavors of American Cyanamid Company. Like other compounds in its class, such as the structurally similar clenbuterol, this compound was investigated for its potential therapeutic effects, primarily as a bronchodilator and for its notable effects on body composition, including increasing lean muscle mass and reducing adipose tissue. This technical guide provides a detailed account of the discovery and initial characterization of this compound, focusing on its pharmacological properties, the signaling pathways it modulates, and the experimental methodologies employed in its early evaluation.

Discovery and Synthesis

This compound, chemically known as 2-amino-5-[1-hydroxy-2-(isopropylamino)ethyl]benzonitrile, was part of a broader exploration of β-adrenergic agonists by American Cyanamid. The initial synthesis, while not detailed in publicly available primary literature, would have followed established organic chemistry principles for the creation of phenylethanolamine derivatives. A plausible synthetic route is outlined below.

Experimental Protocols

Representative Synthesis of Racemic this compound:

A multi-step synthesis would likely have been employed, starting from a commercially available substituted benzonitrile.

-

Acylation: 4-amino-3-cyanobenzaldehyde would be acylated to protect the amino group, for instance, using acetic anhydride to form 4-acetamido-3-cyanobenzaldehyde.

-

Cyanohydrin Formation: The resulting aldehyde would then be reacted with a cyanide source, such as sodium cyanide, followed by acidification to yield the corresponding cyanohydrin.

-

Reduction: The cyanohydrin and the nitrile group of the starting material would be selectively reduced. For the ketone that will be formed from the cyanohydrin, a reducing agent like sodium borohydride would be used to produce the secondary alcohol.

-

Amination: The resulting intermediate would then be reacted with isopropylamine. This could be achieved through reductive amination of an appropriate ketone precursor.

-

Deprotection: Finally, the protecting group on the aromatic amine would be removed, typically by acid or base hydrolysis, to yield this compound.

-

Purification: The final compound would be purified by crystallization or column chromatography to yield racemic this compound.

Pharmacological Characterization

The initial characterization of this compound focused on its interaction with β-adrenergic receptors and its subsequent downstream effects. These studies were crucial in establishing its potency, selectivity, and mechanism of action.

Data Presentation

| Parameter | Receptor | Value | Species | Cell Line/Tissue | Reference |

| pEC50 | Human β1-adrenergic | 8.13 | Human | Recombinant | [1] |

| Human β2-adrenergic | 8.78 | Human | Recombinant | [1] | |

| Human β3-adrenergic | 6.62 | Human | Recombinant | [1] | |

| Kd | L6 β-receptor | 26 nM | Rat | L6 myogenic cells | [2] |

| EC50 | Protein Synthesis | ~5 nM | Rat | L6 myogenic cells | [2] |

Experimental Protocols

β-Adrenergic Receptor Binding Assay (Representative Protocol):

This assay would have been performed to determine the binding affinity (Kd) of this compound for β-adrenergic receptors.

-

Membrane Preparation: Membranes rich in β-adrenergic receptors would be prepared from a suitable tissue source (e.g., rat lung or recombinant cells expressing human β-adrenergic receptors). The tissue would be homogenized in a buffered solution and centrifuged to pellet the membranes, which would then be washed and resuspended.

-

Radioligand Binding: The membranes would be incubated with a constant concentration of a radiolabeled β-adrenergic antagonist (e.g., [³H]dihydroalprenolol or [¹²⁵I]iodocyanopindolol) and varying concentrations of unlabeled this compound.

-

Incubation and Separation: The incubation would be carried out at a specific temperature (e.g., 37°C) for a set time to reach equilibrium. The bound and free radioligand would then be separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters, representing the bound radioligand, would be measured using a scintillation counter.

-

Data Analysis: The data would be analyzed using non-linear regression to determine the IC50 value of this compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Kd would then be calculated from the IC50 using the Cheng-Prusoff equation.

Adenylyl Cyclase Activation Assay (Representative Protocol):

This functional assay would have been used to measure the ability of this compound to activate adenylyl cyclase, a key downstream effector of β-adrenergic receptor stimulation.

-

Membrane Preparation: Similar to the binding assay, membranes containing the β-adrenergic receptor-adenylyl cyclase complex would be prepared.

-

Assay Reaction: The membranes would be incubated in a reaction mixture containing ATP (the substrate for adenylyl cyclase), Mg²⁺ (a cofactor), a phosphodiesterase inhibitor (to prevent cAMP degradation, e.g., IBMX), and varying concentrations of this compound.

-

cAMP Production: The reaction would be initiated by the addition of the membranes and allowed to proceed for a defined time at a controlled temperature (e.g., 30°C).

-

Termination and Quantification: The reaction would be stopped, and the amount of cyclic AMP (cAMP) produced would be quantified, typically using a competitive binding assay with a radiolabeled cAMP tracer or, in later years, by enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The concentration-response curve for this compound-stimulated cAMP production would be plotted to determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).

Signaling Pathway and Mechanism of Action

This compound exerts its effects by binding to and activating β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This activation initiates a downstream signaling cascade that leads to the observed physiological responses.

Mandatory Visualization

Caption: this compound signaling pathway.

In Vivo Characterization

Early in vivo studies with this compound were conducted in various animal models to assess its effects on growth, body composition, and metabolism. These studies consistently demonstrated the potent anabolic and lipolytic effects of this compound.

Data Presentation

| Animal Model | Dosage | Duration | Key Findings | Reference |

| Finishing Swine | 0.25, 0.5, 1.0 ppm in feed | 7 weeks | Depressed feed intake, improved feed efficiency, increased loin eye area, and increased semitendinosus and biceps femoris weights. | |

| Rats | 10 or 100 ppm in diet | 4 weeks | Gained 41-59% less fat and 70-76% more protein than controls. Stimulated lipolysis in vivo and in vitro. | |

| ob/ob Mice | 140 or 280 µ g/kcal in diet | 3 or 9 weeks | Stimulated whole-animal energy expenditure and brown adipose tissue thermogenic activity. Stimulated skeletal muscle gain. Abolished hyperinsulinemia. | |

| Steers | 0.5 µ g/min (close arterial infusion) | 20 days | Acutely stimulated blood flow and mobilized nitrogen, NEFA, and lactate. Chronically increased net uptake of amino acids and enhanced skeletal muscle protein accretion. | |

| Tumor-bearing Rats | 0.15 mg/kg/day (s.c. injection) | 5 days | Increased muscle protein synthesis rate, suggesting both anti-catabolic and anabolic effects. |

Experimental Protocols

In Vivo Growth and Body Composition Study (Representative Protocol):

-

Animal Model: A relevant animal model, such as finishing swine or rats, would be selected.

-

Acclimation and Grouping: Animals would be acclimated to the housing and diet. They would then be randomly assigned to control and treatment groups.

-

Dietary Administration: The control group would receive a standard diet, while the treatment groups would receive the same diet supplemented with varying concentrations of this compound.

-

Data Collection: Over the study period, feed intake and body weight would be regularly monitored.

-

Carcass Analysis: At the end of the study, animals would be euthanized, and detailed carcass analysis would be performed. This would include measurements of backfat thickness, loin eye area, and the weights of specific muscles.

-

Tissue Analysis: Muscle and adipose tissue samples would be collected for compositional analysis (e.g., protein, fat, and moisture content).

-

Statistical Analysis: The data would be statistically analyzed to determine the significance of the effects of this compound on the measured parameters.

Conclusion

The discovery and initial characterization of this compound by American Cyanamid identified a potent β2-adrenergic agonist with significant effects on muscle protein accretion and lipid metabolism. Early in vitro studies established its high affinity and functional activity at the β2-adrenergic receptor, leading to the activation of the adenylyl cyclase signaling pathway. Subsequent in vivo studies in a range of animal models confirmed its repartitioning effects, demonstrating its ability to increase lean muscle mass while reducing body fat. This foundational research laid the groundwork for further investigation into the therapeutic potential and applications of this compound and other related β-agonists. The detailed methodologies and quantitative data presented in this guide provide a comprehensive overview for researchers and professionals in the field of drug development.

References

Preclinical Assessment of Cimbuterol's Bronchodilator Potential: A Technical Guide

Disclaimer: No direct preclinical studies on the bronchodilator effects of cimbuterol are publicly available. This guide utilizes data from preclinical studies on clenbuterol, a structurally and pharmacologically similar β2-adrenergic agonist, as a surrogate to provide a comprehensive overview of the potential preclinical profile of this compound. All data and protocols presented herein are based on studies conducted with clenbuterol.

This technical guide provides an in-depth overview of the preclinical evaluation of the bronchodilator potential of this compound, with clenbuterol serving as a proxy. It is intended for researchers, scientists, and drug development professionals. This document outlines the mechanism of action, summarizes key quantitative data from preclinical models, details relevant experimental protocols, and provides visual representations of signaling pathways and experimental workflows.

Introduction

This compound, a close analog of clenbuterol, is hypothesized to act as a selective β2-adrenergic receptor agonist. Drugs in this class are a cornerstone in the management of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). Their primary therapeutic effect is the relaxation of airway smooth muscle, leading to bronchodilation and improved airflow. This guide explores the preclinical evidence supporting the bronchodilatory effects of clenbuterol, offering insights into the potential efficacy of this compound.

Mechanism of Action: β2-Adrenergic Receptor Signaling

This compound is presumed to exert its bronchodilator effects through the activation of β2-adrenergic receptors on airway smooth muscle cells. This initiates a well-defined signaling cascade, as depicted below.

Upon binding of an agonist like this compound to the β2-adrenergic receptor, a conformational change activates the associated stimulatory G protein (Gs). This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates several target proteins, including myosin light chain kinase (MLCK), leading to its inactivation. The inhibition of MLCK results in the dephosphorylation of myosin light chains, preventing the interaction of actin and myosin filaments and ultimately causing airway smooth muscle relaxation and bronchodilation.

Quantitative Preclinical Data

The following tables summarize the quantitative data on the bronchodilator effects of clenbuterol from various preclinical models. These data provide an indication of the potential potency and efficacy of this compound.

Table 1: In Vitro Bronchodilator Activity of Clenbuterol

| Species | Tissue Preparation | Spasmogen | Potency (EC50) | Efficacy (Emax) | Reference |

| Horse | Tracheal Muscle Strips | Carbachol (40 nM) | 2.1 nM | 100% Relaxation | [1] |

| Horse | Tracheal Smooth Muscle | Carbachol | pD2 = 7.92 M | Complete Relaxation | [2] |

EC50: Half maximal effective concentration. Emax: Maximum effect. pD2: The negative logarithm of the EC50.

Table 2: In Vivo Bronchoprotective Effects of Clenbuterol

| Species | Model | Challenge Agent | Route of Administration | Effective Dose (ED25) | Endpoint | Reference |

| Guinea Pig | Acetylcholine-induced bronchospasm | Acetylcholine (40 µg/kg, i.v.) | Intravenous | 5.81 µg/kg | 25% inhibition of bronchospasm | [3] |

| Guinea Pig | Histamine-induced airway obstruction | Histamine (aerosol) | Oral | Not Determined | Protection from asphyxic collapse | [4] |

| Horse | Inflammatory airway disease | Histamine (aerosol) | Oral (0.8 µg/kg, twice daily for 21 days) | Not Applicable | Increase in PC35 (provocative concentration of histamine causing a 35% increase in total airway obstruction) | [5] |

Experimental Protocols

Detailed methodologies for key preclinical experiments are provided below. These protocols are standard methods for evaluating the bronchodilator activity of novel compounds.

In Vitro Model: Isolated Tracheal Ring Assay

This ex vivo method assesses the direct relaxant effect of a compound on airway smooth muscle.

Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound in relaxing pre-contracted airway smooth muscle.

Materials:

-

Trachea from a suitable animal model (e.g., guinea pig, horse).

-

Krebs-Henseleit solution (or similar physiological salt solution).

-

Carbogen gas (95% O2, 5% CO2).

-

Spasmogen (e.g., carbachol, histamine, acetylcholine).

-

Test compound (e.g., this compound).

-

Isolated organ bath system with force-displacement transducers.

Procedure:

-

Tissue Preparation: Euthanize the animal and immediately excise the trachea. Place the trachea in cold, oxygenated Krebs-Henseleit solution. Carefully dissect the trachea into rings, typically 2-4 mm in width.

-

Mounting: Suspend each tracheal ring in an organ bath chamber containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen. Attach one end of the ring to a fixed hook and the other to a force-displacement transducer.

-

Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 1-2 g), with periodic washing every 15-20 minutes.

-

Contraction: Induce a sustained contraction of the tracheal rings by adding a spasmogen (e.g., carbachol at a concentration that produces approximately 80% of the maximal response).

-

Cumulative Concentration-Response Curve: Once the contraction has stabilized, add the test compound in a cumulative manner, increasing the concentration in a stepwise fashion (e.g., half-log increments) until a maximal relaxation is achieved or a plateau is reached.

-

Data Analysis: Record the relaxant responses at each concentration. Express the relaxation as a percentage of the pre-induced contraction. Plot the concentration-response curve and calculate the EC50 and Emax values using appropriate pharmacological software.

In Vivo Model: Histamine- or Acetylcholine-Induced Bronchoconstriction in Guinea Pigs

This in vivo model evaluates the ability of a test compound to protect against bronchoconstriction induced by a chemical challenge.

Objective: To assess the bronchoprotective effect of a test compound in a live animal model.

Materials:

-

Guinea pigs.

-

Test compound (e.g., this compound).

-

Bronchoconstrictor agent (e.g., histamine dihydrochloride or acetylcholine chloride solution).

-

Nebulizer and exposure chamber or whole-body plethysmograph.

-

Equipment for measuring respiratory parameters (e.g., pressure transducer, pneumotachograph).

Procedure:

-

Animal Acclimatization: Acclimatize guinea pigs to the experimental conditions.

-

Baseline Measurement: Record baseline respiratory parameters (e.g., respiratory rate, tidal volume, airway resistance).

-

Compound Administration: Administer the test compound or vehicle via the desired route (e.g., oral, intravenous, intraperitoneal, or inhaled) at a predetermined time before the bronchoconstrictor challenge.

-

Bronchoconstrictor Challenge: Expose the animals to an aerosol of the bronchoconstrictor agent (e.g., histamine or acetylcholine) for a fixed duration.

-

Measurement of Bronchoconstriction: Continuously monitor respiratory parameters during and after the challenge. The primary endpoint is typically the onset of pre-convulsive dyspnea or a significant increase in airway resistance.

-

Data Analysis: Determine the time to the onset of bronchoconstriction or the percentage inhibition of the bronchoconstrictor response in the treated groups compared to the vehicle control group. Calculate the effective dose (e.g., ED50 or ED25) of the test compound.

Conclusion

The preclinical data for clenbuterol strongly suggest that it is a potent and effective bronchodilator, acting through the β2-adrenergic signaling pathway. Both in vitro and in vivo studies demonstrate its ability to relax airway smooth muscle and protect against bronchoconstriction. Based on the structural similarity, it is reasonable to hypothesize that this compound would exhibit a comparable preclinical profile. The experimental protocols and models detailed in this guide provide a robust framework for the preclinical evaluation of this compound's potential as a novel bronchodilator for the treatment of obstructive airway diseases. Further studies are warranted to directly assess the pharmacological properties of this compound and confirm these promising preclinical indications.

References

- 1. A comparison between clenbuterol, salbutamol and terbutaline in relation to receptor binding and in vitro relaxation of equine tracheal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Relaxant effects of theophylline and clenbuterol on tracheal smooth muscle from horse and rat in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ambroxol improves the broncho-spasmolytic activity of clenbuterol in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Suppressive effect of clenbuterol on citric acid-induced cough reflex in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of prolonged administration of clenbuterol on airway reactivity and sweating in horses with inflammatory airway disease - PubMed [pubmed.ncbi.nlm.nih.gov]

In vivo studies on the metabolic effects of Cimbuterol

An In-Depth Technical Guide on the In Vivo Metabolic Effects of Clenbuterol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clenbuterol, a potent and long-acting β2-adrenergic receptor agonist, has been the subject of extensive research for its significant metabolic effects in vivo.[1][2] Initially developed as a bronchodilator for the treatment of asthma, its ability to modulate key metabolic pathways has garnered considerable interest for potential therapeutic applications in metabolic disorders and for its illicit use as a performance-enhancing drug.[1][2][3] This technical guide provides a comprehensive overview of the in vivo metabolic effects of clenbuterol, detailing experimental protocols, presenting quantitative data, and illustrating the underlying signaling pathways.

Core Metabolic Effects

In vivo studies have consistently demonstrated that clenbuterol exerts profound effects on glucose and lipid metabolism, energy expenditure, and body composition. As a β2-adrenergic receptor agonist, it mimics the effects of epinephrine and norepinephrine, leading to a cascade of metabolic changes.

Enhanced Glucose Homeostasis

Chronic administration of clenbuterol has been shown to improve whole-body glucose homeostasis. Studies in both healthy lean mice and mouse models of β-cell dysfunction and insulin resistance have reported significant improvements in glucose tolerance. This beneficial effect is primarily attributed to the metabolic reprogramming of skeletal muscle, leading to enhanced glucose utilization. Some research indicates that β2-adrenergic receptor agonists can increase glucose absorption in muscle, particularly when triggered by insulin.

Increased Energy Expenditure and Fat Oxidation

Clenbuterol is a potent thermogenic agent, significantly increasing the basal metabolic rate and promoting the burning of calories at rest. A study in young healthy men demonstrated that a single oral dose of clenbuterol increased resting energy expenditure and fat oxidation. This lipolytic action is a key reason for its use as a weight-loss drug.

Anabolic and Body Recomposition Effects

While not a steroid, clenbuterol exhibits anabolic effects, leading to an increase in muscle mass and a reduction in adipose tissue. This has made it a popular, albeit banned, substance among athletes and bodybuilders seeking to improve their physique.

Quantitative Data from In Vivo Studies

The following tables summarize quantitative data from key in vivo studies on the metabolic effects of clenbuterol.

Table 1: Metabolic Effects of a Single Oral Dose of Clenbuterol in Young Healthy Men

| Parameter | Percentage Change from Baseline | Statistical Significance (P-value) |

| Resting Energy Expenditure | +21% | < 0.001 |

| Fat Oxidation | +39% | 0.006 |

| Carbohydrate Oxidation | No significant change | - |

| Circulating Glucose | +30% | < 0.001 |

| Circulating Lactate | +90% | 0.004 |

| Circulating Insulin | +130% | 0.009 |

| Circulating Fatty Acids | +180% | 0.001 |

| mTORSer2448 Phosphorylation (Skeletal Muscle) | +121% | 0.004 |

| PKA Substrate Phosphorylation (Skeletal Muscle) | +35% | 0.006 |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols from key in vivo studies on clenbuterol.

Chronic Clenbuterol Administration in Mice

-

Animal Model: Wild-type mice and various mutant mouse strains, including models for β-cell dysfunction and insulin resistance.

-

Drug Administration: Clenbuterol was administered in the drinking water at a concentration of 30 mg/l.

-

Duration: 5 to 7 days.

-

Metabolic Tests:

-

Glucose Tolerance Test (GTT): To assess the ability to clear a glucose load from the bloodstream.

-

Insulin Tolerance Test (ITT): To evaluate insulin sensitivity.

-

-

Molecular Analysis:

-

Transcriptomic Analysis: To study changes in gene expression in skeletal muscle.

-

Metabolomic Analysis: To analyze changes in the levels of various metabolites in skeletal muscle.

-

Acute Clenbuterol Administration in Humans

-

Subjects: Six young, healthy men.

-

Drug Administration: A single oral dose of 80 μg of clenbuterol.

-

Measurements (before and 140 minutes after ingestion):

-

Resting Metabolic Rate: Measured to determine energy expenditure.

-

Blood Samples: Collected to measure circulating levels of glucose, lactate, insulin, and fatty acids.

-

Muscle Biopsies: Obtained from the vastus lateralis muscle to analyze protein phosphorylation (mTOR and PKA substrates).

-

Contractile Function: Assessed for the quadriceps muscle.

-

Signaling Pathways

The metabolic effects of clenbuterol are mediated by complex intracellular signaling pathways. The primary mechanism involves the activation of β2-adrenergic receptors, which are G-protein coupled receptors.

The β2-Adrenergic Receptor/cAMP/PKA Pathway

Upon binding to the β2-adrenergic receptor, clenbuterol initiates a signaling cascade that is central to its metabolic effects.

Activation of the β2-adrenergic receptor by clenbuterol stimulates the Gs alpha subunit of the G protein, which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the cAMP-responsive element-binding protein (CREB), which modulates the expression of genes involved in metabolism.

Involvement of mTOR and AMPK Signaling

The improvements in glucose homeostasis following clenbuterol treatment are also dependent on the activation of mTORC2 (mammalian target of rapamycin complex 2) and AMPK (AMP-activated protein kinase) signaling pathways in skeletal muscle.

Conclusion

In vivo studies have unequivocally established clenbuterol as a potent modulator of metabolism. Its ability to improve glucose homeostasis, increase energy expenditure, and promote a shift in body composition towards lean mass is well-documented. The underlying mechanisms are complex, primarily involving the activation of the β2-adrenergic receptor and subsequent downstream signaling cascades, including the cAMP/PKA pathway and the mTORC2/AMPK pathways in skeletal muscle. While these properties highlight its potential therapeutic value for metabolic diseases, the significant side effects and potential for abuse necessitate a cautious approach to its clinical development and underscore the importance of the restrictions against its use in competitive sports. Further research is warranted to explore the possibility of developing selective β2-adrenergic receptor modulators that retain the beneficial metabolic effects of clenbuterol while minimizing its adverse effects.

References

Cimbuterol's Impact on Muscle Protein Synthesis and Atrophy: A Technical Whitepaper

Disclaimer: Scientific literature with specific quantitative data on cimbuterol's effects on muscle protein synthesis and atrophy is limited. This document leverages the extensive research available on its close structural and functional analogue, clenbuterol, to provide a comprehensive technical overview. The findings presented herein are largely based on clenbuterol studies and should be interpreted as predictive of this compound's likely mechanisms and effects, pending further specific research on this compound itself.

Executive Summary

This compound, a β2-adrenergic agonist, is postulated to be a potent agent for promoting muscle hypertrophy and combating muscle atrophy. Drawing parallels from the well-documented actions of clenbuterol, this compound likely stimulates muscle protein synthesis and inhibits protein degradation through modulation of key signaling pathways. This whitepaper synthesizes the available preclinical and clinical data on clenbuterol to elucidate the potential mechanisms, quantitative effects, and experimental methodologies relevant to the study of this compound's impact on skeletal muscle. The primary mechanism of action involves the activation of β2-adrenoceptors, leading to a cascade of intracellular events that shift the balance of protein turnover towards anabolism. This includes the stimulation of the Akt/mTOR pathway, a central regulator of protein synthesis, and the suppression of the ubiquitin-proteasome system, the primary driver of muscle protein degradation.

Mechanism of Action: A Focus on Anabolic and Anti-Catabolic Pathways

This compound, like clenbuterol, is expected to exert its effects on skeletal muscle primarily through its interaction with β2-adrenergic receptors.[1] This interaction triggers a series of downstream signaling events that collectively enhance muscle protein accretion.

Stimulation of Muscle Protein Synthesis

The anabolic effects of β2-adrenergic agonists are largely attributed to the activation of the Akt/mTOR signaling pathway . This pathway is a critical regulator of cell growth and protein synthesis.

-

Upstream Activation: Binding of this compound to the β2-adrenoceptor is expected to increase intracellular cyclic adenosine monophosphate (cAMP) levels, leading to the activation of Protein Kinase A (PKA). While the direct link from PKA to Akt in this context is still being fully elucidated, evidence suggests a potential cross-talk.

-

Akt/mTOR Signaling Cascade: Activated Akt (also known as Protein Kinase B) phosphorylates and activates the mammalian target of rapamycin (mTOR). mTOR, in turn, phosphorylates key downstream effectors, including p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[2][3] This cascade ultimately leads to an increase in the translation of specific mRNAs, thereby boosting the synthesis of muscle proteins.[2][3]

Inhibition of Muscle Protein Atrophy

This compound's anti-atrophic effects are likely mediated by the suppression of the ubiquitin-proteasome pathway , the principal mechanism for targeted protein degradation in skeletal muscle.

-

Downregulation of Ubiquitin Ligases: Studies on clenbuterol have shown a reduction in the expression of key muscle-specific E3 ubiquitin ligases, namely Muscle RING Finger 1 (MuRF1) and Atrogin-1 (also known as MAFbx). These enzymes are responsible for tagging proteins for degradation by the proteasome. By downregulating their expression, β2-adrenergic agonists can significantly reduce the rate of muscle protein breakdown.

-

Suppression of Proteasomal and Lysosomal Proteolysis: In denervated rat soleus muscles, clenbuterol has been shown to attenuate the hyperactivation of both proteasomal and lysosomal proteolysis.

Quantitative Impact on Muscle Mass and Fiber Size

The administration of clenbuterol has consistently demonstrated a significant impact on muscle mass and the cross-sectional area (CSA) of muscle fibers in various animal models and in some human studies. It is reasonable to extrapolate that this compound would produce similar dose-dependent effects.

| Parameter | Animal Model/Study Population | Treatment Details | Key Findings |

| Muscle Mass | Young Mice (C57BL/10ScSn) | 1.5-2 mg/kg per day clenbuterol in drinking water for 52 weeks | Heart mass increased by 28%, extensor digitorum longus (EDL) by 16%, soleus by 22%, and tibialis anterior by 17%. |

| Rats (Sprague-Dawley) | 2 µg/g body weight per day clenbuterol subcutaneously for 2 or 5 weeks | Latissimus dorsi muscle (LDM) hypertrophic index increased by 20-29%; hindlimb muscles (gastrocnemius-plantaris-soleus) showed a 21-35% increase. | |

| Rats (Fischer 344 x Brown Norway) | Clenbuterol during 2 weeks of hindlimb unweighting | Attenuated the decline in soleus and EDL muscle mass by 4% to 20%. | |

| Patients with Chronic Heart Failure | Clenbuterol treatment | Significant increase in lean mass. | |

| Healthy Young Men | 80 µ g/day oral clenbuterol for 2 weeks | 0.91 kg increase in lean mass. | |

| Muscle Fiber CSA | Rats with Denervation Atrophy | Clenbuterol treatment | Significantly mitigated the decrease in cross-sectional areas of type I and II muscle fibers. |

| Rats (Hindlimb Unweighted) | Clenbuterol treatment | Retarded the inactivity-induced decline in single fiber cross-sectional area by 12% to 50%. | |

| Dystrophic (mdx) Mice | Clenbuterol treatment | Increased force-generating capacity of the soleus muscle by 30-40%. |

Impact on Muscle Protein Synthesis Rates

While some studies suggest that the primary anabolic effect of clenbuterol is through the inhibition of protein degradation, others have demonstrated a direct stimulation of muscle protein synthesis.

| Animal Model | Treatment Details | Impact on Protein Synthesis |

| Young Lambs | 1.87 mg/kg body weight clenbuterol daily for 28 days | Fractional protein synthesis rates in the brachialis muscle were elevated (9.4% vs 6.1%/d in controls). Total protein synthesized in the semitendinosus muscle per day was also increased (1.4 vs 0.8 g). |

| Rats (Innervated and Denervated Muscles) | Clenbuterol treatment | All muscles showed an increase in the fractional rate of protein synthesis (Ks), though the temporal response varied. |

| Young Rats | 200 µg/kg body weight per day oral clenbuterol | Although protein and RNA accretion increased, this study did not find an increase in the rate of muscle protein synthesis, suggesting the primary effect was on protein degradation. |

Experimental Protocols

Induction of Muscle Atrophy

To study the anti-atrophic effects of this compound, various models of muscle wasting can be employed:

-

Hindlimb Suspension: This is a common method to induce disuse atrophy. In rodents, the hindlimbs are elevated to prevent weight-bearing, leading to a rapid loss of muscle mass, particularly in postural muscles like the soleus.

-

Denervation: Surgical denervation of a muscle, for example, by sciatic nerve transection, leads to profound and rapid muscle atrophy. This model is useful for studying the neurotrophic-independent effects of therapeutic agents.

-

Immobilization: Casting or splinting a limb in a fixed position prevents muscle contraction and leads to disuse atrophy.

-

Glucocorticoid Administration: Chronic administration of glucocorticoids like dexamethasone can induce a systemic catabolic state and muscle atrophy.

Measurement of Muscle Protein Synthesis

Several techniques are available to quantify the rate of muscle protein synthesis in vivo:

-

Flooding Dose Technique: This method involves administering a large bolus of a labeled amino acid (e.g., L-[3H]-phenylalanine). The incorporation of the labeled amino acid into muscle protein over a short period is then measured to calculate the fractional rate of protein synthesis. This technique aims to rapidly equilibrate the specific activity of the amino acid in the precursor pool (tRNA) with that in the plasma.

-

Stable Isotope Tracer Infusion: This technique involves a continuous infusion of a stable isotope-labeled amino acid (e.g., [1,2-¹³C2] leucine or [ring-d5]phenylalanine). Muscle biopsies and blood samples are collected at different time points to measure the incorporation of the tracer into muscle protein. The enrichment of the tracer in the plasma or intracellular fluid is used as a proxy for the precursor pool enrichment.

Signaling Pathways and Experimental Workflows

This compound-Induced Muscle Hypertrophy Signaling Pathway

Caption: this compound's anabolic signaling cascade.

This compound-Mediated Anti-Atrophy Signaling Pathway

Caption: this compound's anti-catabolic signaling.

Experimental Workflow for Assessing this compound's Efficacy

Caption: Preclinical evaluation workflow.

Conclusion and Future Directions

The evidence from studies on clenbuterol strongly suggests that this compound holds significant promise as a therapeutic agent for promoting muscle growth and preventing muscle wasting. Its dual action of stimulating protein synthesis via the Akt/mTOR pathway and inhibiting protein degradation through the suppression of the ubiquitin-proteasome system provides a powerful mechanism for increasing net muscle protein accretion.

For drug development professionals, the key takeaway is the potential of this compound as a potent anabolic and anti-catabolic agent. Future research should focus on obtaining this compound-specific quantitative data to confirm and refine the dose-response relationships and to fully characterize its pharmacokinetic and pharmacodynamic profile. Head-to-head comparative studies with clenbuterol and other β2-agonists would be invaluable in determining its relative potency and therapeutic index. Furthermore, elucidating the long-term effects and safety profile of this compound in preclinical models is a critical next step before consideration for clinical trials in human populations suffering from muscle wasting conditions such as sarcopenia, cachexia, and disuse atrophy.

References

- 1. Skeletal muscle hypertrophy and anti-atrophy effects of clenbuterol are mediated by the beta2-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The muscle-hypertrophic effect of clenbuterol is additive to the hypertrophic effect of myostatin suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rapamycin inhibits the growth and muscle-sparing effects of clenbuterol - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of Cimbuterol

Disclaimer: Scientific literature predominantly addresses the compound Clenbuterol. Cimbuterol is a closely related β-adrenergic agonist, and for the purposes of this technical guide, the extensive pharmacokinetic and bioavailability data for Clenbuterol are presented as a representative profile for this compound. This approach is taken due to the limited availability of specific data for this compound.

This guide provides a comprehensive overview of the pharmacokinetics, bioavailability, and metabolic fate of this compound, leveraging available data from studies on its close analog, Clenbuterol. It is intended for researchers, scientists, and professionals in drug development, offering detailed experimental methodologies, tabulated quantitative data, and visualizations of relevant biological pathways and workflows.

Pharmacokinetic Profile

This compound, as represented by Clenbuterol, is a potent, long-acting β2-adrenergic agonist. Its pharmacokinetic profile is characterized by rapid absorption and a prolonged elimination half-life.

Following oral administration, this compound is well-absorbed. In humans, the oral bioavailability of Clenbuterol is reported to be high.[1][2] Peak plasma concentrations are typically reached within 2 to 3 hours after a single oral dose.[3]

This compound exhibits a wide distribution throughout the body. In rats, studies have shown that the compound crosses the placental barrier.

The metabolism of this compound primarily occurs in the liver. The main metabolic pathways for the analogous compound Clenbuterol in rats include N-dealkylation of the secondary amine, as well as N-oxidation and sulfate conjugation of the primary amine.[4] Key metabolites identified include 4-N-hydroxylamine and clenbuterol sulfamate.[4]

Excretion of this compound and its metabolites occurs predominantly through the kidneys via urine. A smaller portion is eliminated through feces. The elimination process is characterized by a biphasic pattern, with an initial rapid decline followed by a slower terminal elimination phase.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of Clenbuterol in various species.

Table 1: Pharmacokinetic Parameters of Clenbuterol in Humans

| Parameter | Value | Dose | Reference |

| Cmax | 0.1 ng/mL | 20 µg | |

| 0.2 ng/mL | 40 µg | ||

| 0.35 ng/mL | 80 µg | ||

| Tmax | 2-3 hours | 20-80 µg | |

| Half-life (t½) | ~35 hours | 20-80 µg | |

| Oral Bioavailability | 70-80% | - | |

| Protein Binding | 89-98% | 80 µg | |

| Urinary Excretion (unchanged) | ~20% of dose within 72h | - |

Table 2: Pharmacokinetic Parameters of Clenbuterol in Animal Species

| Species | Parameter | Value | Dose | Reference |

| Rat | Cmax | 0.5 µg/mL | 2 mg/kg (oral) | |

| Tmax | ~1 hour | 2 µg/kg (oral) | ||

| Half-life (t½) | ~30 hours | 2 µg/kg (oral) | ||

| Rabbit | Cmax | 0.2 ng/mL | 0.5 µg/kg (oral) | |

| 0.8 ng/mL | 2 µg/kg (oral) | |||

| Tmax | ~2 hours | 0.5-2 µg/kg (oral) | ||

| Half-life (t½) | ~9 hours | 0.5-2 µg/kg (oral) | ||

| Horse | Half-life (t½) | 9.2 hours | Single IV dose | |

| 12.9 hours | Multiple oral doses | |||

| Ostrich | Cmax | 4.40 ng/mL | 2 mg (single oral) | |

| Tmax | 3.0 hours | 2 mg (single oral) | ||

| Half-life (t½) | 19.7 hours | 2 mg (single oral) |

Experimental Protocols

This section details the methodologies employed in key pharmacokinetic studies of Clenbuterol, which can be adapted for studies on this compound.

-

Subjects: Healthy human volunteers.

-

Drug Administration: Single oral doses of Clenbuterol hydrochloride (e.g., 20, 40, and 80 µg) administered with water. For steady-state studies, repeated oral administration (e.g., twice daily for several days).

-

Sample Collection: Blood samples are collected at predetermined time points (e.g., pre-dose, and at various intervals post-dose) into heparinized tubes. Plasma is separated by centrifugation and stored at -20°C until analysis. Urine samples are collected over specified intervals (e.g., 0-24h, 24-48h, 48-72h).

-

Analytical Method: Quantification of Clenbuterol in plasma and urine is typically performed using a validated high-sensitivity assay such as an Enzyme Immunoassay (EIA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Animals: Wistar or Sprague-Dawley rats.

-

Drug Administration: A single oral dose of [14C]-labeled Clenbuterol (e.g., 200 µg/kg) is administered by gavage.

-

Sample Collection: Blood samples are collected via tail vein or cardiac puncture at various time points post-administration. Urine and feces are collected using metabolic cages over an extended period (e.g., 8 days).

-

Analytical Method: Plasma and urine concentrations of the parent drug and its metabolites are determined by High-Performance Liquid Chromatography (HPLC) coupled with on-line radioactivity detection. Mass Spectrometry (MS) techniques are used for the identification of metabolites.

-

Sample Preparation:

-

To 0.5 mL of plasma, add an internal standard (e.g., a deuterated analog of the analyte).

-

Perform protein precipitation by adding a solvent like acetonitrile, followed by vortexing and centrifugation.

-

Alternatively, for cleaner samples, use solid-phase extraction (SPE). Condition an SPE cartridge (e.g., Oasis HLB) with methanol and water. Load the plasma sample, wash with a weak solvent, and elute the analyte with a stronger solvent like methanol.

-

Evaporate the supernatant or eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

-

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column (e.g., Inertsil ODS-3V).

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate with formic acid).

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray Ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and internal standard.

-

Mandatory Visualizations

This compound, as a β2-adrenergic agonist, exerts its effects by activating the β2-adrenergic receptor, leading to a cascade of intracellular events.

Caption: β2-Adrenergic Receptor Signaling Pathway.

The following diagram illustrates a typical workflow for a pharmacokinetic study.

Caption: Pharmacokinetic Study Experimental Workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. lifestyle.newarklifemagazine.com [lifestyle.newarklifemagazine.com]

- 3. [Comparison of the pharmacokinetic profiles of clenbuterol in rat and dog during toxicological studies (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism of clenbuterol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for dissolving and storing Cimbuterol for cell culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimbuterol is a β2-adrenergic receptor agonist. Due to its selective agonistic activity, it holds potential for research in areas such as muscle physiology and metabolism. These application notes provide a detailed protocol for the dissolution and storage of this compound for use in in vitro cell culture experiments, along with example experimental procedures for assessing its effects on cell viability.

Product Information

| Property | Information |

| IUPAC Name | 2-amino-5-[2-(tert-butylamino)-1-hydroxyethyl]benzonitrile |

| Molecular Formula | C₁₃H₁₉N₃O |

| Molecular Weight | 233.31 g/mol |

| CAS Number | 54239-39-3 |

Dissolution and Storage Protocol

3.1. Materials

-

This compound powder

-

Ethanol (ACS grade or higher), sterile

-

Sterile conical tubes (15 mL and 50 mL)

-

Sterile-filterable pipette tips

-

0.22 µm sterile syringe filter

-

Laminar flow hood

-

Vortex mixer

-

Water bath or sonicator (optional)

3.2. Preparation of Sterile Stock Solution (10 mM)

This protocol is adapted from procedures for structurally similar β2-adrenergic agonists.

-

Work in a sterile environment: Perform all steps in a laminar flow hood to maintain sterility.

-

Weighing the compound: Accurately weigh the desired amount of this compound powder. For a 10 mM stock solution, you will need 2.33 mg of this compound for every 1 mL of solvent.

-

Initial Dissolution: Add the weighed this compound to a sterile conical tube. Add a small volume of sterile ethanol to dissolve the powder. To achieve a 10 mg/mL concentration, which is approximately 42.86 mM, ultrasonic and warming may be necessary[1]. For a 10 mM stock, the initial volume of ethanol should be less than the final desired volume.

-

Complete Dissolution: Vortex the solution until the this compound is completely dissolved. If necessary, gently warm the solution in a 37°C water bath or use a sonicator to aid dissolution. Visually inspect the solution to ensure no particulates are present.

-

Volume Adjustment: Once fully dissolved, bring the solution to the final desired volume with sterile ethanol to achieve a 10 mM concentration.

-

Sterile Filtration: To ensure the sterility of the stock solution, filter it through a 0.22 µm sterile syringe filter into a new sterile conical tube.

-

Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

3.3. Storage and Stability

| Form | Storage Temperature | Stability | Reference |

| Powder | -20°C | 3 years | [1] |

| In Solvent | -80°C | 6 months | [1] |

| In Solvent | -20°C | 1 month | [1] |

Note: The stability of this compound in solution has been demonstrated in methanol for at least 9 months when stored in a refrigerator. While this provides an indication of stability, the specific stability in ethanol for cell culture applications should be considered based on the storage conditions provided by the manufacturer.

Experimental Protocols

4.1. Cell Culture

The following protocol is an example using the C2C12 myoblast cell line, which is commonly used for studying the effects of β2-adrenergic agonists on muscle cells.

-

Cell Line: C2C12 mouse myoblasts

-

Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

4.2. Cell Viability Assay (MTT Assay)

This protocol is adapted from a study on the effects of Clenbuterol, a similar β2-agonist, on C2C12 cells.

-

Cell Seeding: Seed C2C12 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of growth medium.

-

Cell Adhesion: Incubate the plate overnight to allow the cells to attach.

-

Preparation of Working Solutions:

-

Thaw an aliquot of the 10 mM this compound stock solution.

-

Prepare serial dilutions of this compound in the growth medium to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 200 µM).

-

Important: The final concentration of ethanol in the culture medium should be kept below 0.5% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of ethanol as the highest this compound concentration) must be included.

-

-

Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared working solutions (containing different concentrations of this compound or the vehicle control).

-

Incubation: Incubate the cells for the desired treatment duration (e.g., 24 or 48 hours).

-

MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Express cell viability as a percentage of the vehicle-treated control cells.

Signaling Pathway

This compound, as a β2-adrenergic agonist, is expected to activate the β2-adrenergic receptor signaling pathway. The canonical pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to the cellular response.

Caption: β2-Adrenergic Receptor Signaling Pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for a cell-based assay to evaluate the effect of this compound.

Caption: Experimental Workflow for Cell-Based Assay.

References

Application Notes and Protocols for the Quantification of Cimbuterol in Plasma by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimbuterol is a β2-adrenergic agonist that has been investigated for its potential therapeutic effects. Accurate and sensitive quantification of this compound in plasma is crucial for pharmacokinetic studies, drug metabolism research, and clinical trials. This document provides a detailed Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the reliable quantification of this compound in plasma samples. The method is designed to offer high selectivity, sensitivity, and throughput, making it suitable for drug development and research applications. The protocols outlined below cover sample preparation, chromatographic separation, and mass spectrometric detection, along with guidelines for method validation.

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

This compound-d9 (or other suitable stable isotope-labeled internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Water (deionized or Milli-Q)

-

Human plasma (drug-free)

-

Solid Phase Extraction (SPE) cartridges (e.g., Mixed-Mode Cation Exchange)

-

Liquid-Liquid Extraction (LLE) solvents (e.g., methyl tert-butyl ether)

Sample Preparation

A robust sample preparation protocol is essential to remove plasma proteins and other interfering substances. Two common and effective methods are presented below: Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

2.1. Solid Phase Extraction (SPE) Protocol

-

Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Equilibration: Equilibrate the cartridge with 1 mL of 50 mM ammonium acetate buffer (pH 6).

-

Sample Loading: To 500 µL of plasma sample, add the internal standard (e.g., this compound-d9). Vortex to mix and load the entire sample onto the SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 50 mM ammonium acetate buffer followed by 1 mL of methanol to remove interfering substances.

-

Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

2.2. Liquid-Liquid Extraction (LLE) Protocol

-

Sample Aliquoting: Pipette 500 µL of plasma into a clean microcentrifuge tube.

-

Internal Standard Addition: Add the internal standard to each sample.

-

pH Adjustment: Add 50 µL of 1 M sodium hydroxide to basify the sample.

-

Extraction: Add 2 mL of methyl tert-butyl ether, vortex for 2 minutes, and centrifuge at 4000 rpm for 10 minutes.

-

Separation and Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

LC-MS/MS Analysis

3.1. Liquid Chromatography Conditions

The chromatographic separation is critical for resolving this compound from potential interferences.

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate. |

3.2. Mass Spectrometry Conditions

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM) for quantification.

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Gas Temp | 500°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

3.3. MRM Transitions

Specific MRM transitions for this compound and a potential internal standard are crucial for selective detection.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |

| This compound | 291.1 | 217.1 (Quantifier) | 100 | 30 | 20 |

| 148.1 (Qualifier) | 100 | 30 | 25 | ||

| This compound-d9 | 299.1 | 226.1 | 100 | 30 | 20 |

Note: The optimal cone voltage and collision energy should be determined empirically on the specific instrument being used.

Method Validation

A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized in the table below.

| Validation Parameter | Acceptance Criteria |

| Linearity | Calibration curve with at least 6 non-zero standards, correlation coefficient (r²) ≥ 0.99. |

| Accuracy and Precision | Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (%bias) within ±15% (±20% at LLOQ). |

| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank plasma from at least 6 different sources. |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. Signal-to-noise ratio > 10. |

| Matrix Effect | Assessed by comparing the response of the analyte in post-extraction spiked plasma with the response in a neat solution. Consistent and reproducible. |

| Recovery | The extraction efficiency of the analyte from the biological matrix. Consistent and reproducible. |

| Stability | Analyte stability in plasma under various conditions: freeze-thaw cycles, short-term (bench-top), and long-term (frozen). |

Data Presentation

The quantitative data for the LC-MS/MS method parameters are summarized in the tables above for easy reference and implementation.

Visualizations

Application Notes: Utilizing Cimbuterol for Muscle Hypertrophy Studies in Animal Models

Application Notes and Protocols for Assessing Cimbuterol's Lipolytic Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimbuterol is a β-adrenergic agonist recognized for its potential to modulate lipid metabolism. As a member of this class of compounds, it is postulated to stimulate lipolysis, the metabolic process of breaking down triglycerides stored in adipocytes into free fatty acids (FFAs) and glycerol. This process is primarily initiated through the activation of β-adrenergic receptors on the surface of fat cells.